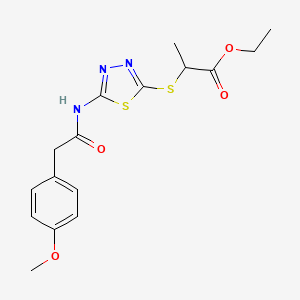![molecular formula C11H13N3OS2 B2814736 2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one CAS No. 1708079-67-7](/img/structure/B2814736.png)
2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one is a heterocyclic compound that features a unique fusion of pyridine, thiazole, and pyrimidine rings
Mecanismo De Acción
Target of Action
Thiazolopyrimidine derivatives, to which this compound belongs, have been studied for their diverse pharmacological actions . These compounds have shown antimicrobial, antiviral, anti-Parkinson, anticancer, and anti-inflammatory activities .
Mode of Action
Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their pharmacological effects
Biochemical Pathways
Thiazolopyrimidines have been found to impact a variety of biological processes, suggesting they may interact with multiple pathways .
Result of Action
Thiazolopyrimidines have been found to exhibit a range of pharmacological effects, suggesting they may have multiple molecular and cellular impacts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and aminopyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.
Medicine: Due to its biological activity, it is being investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(methylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one
- 2-(propylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one
Uniqueness
Compared to similar compounds, 2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one may exhibit unique biological activities due to the presence of the ethylthio group. This group can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it a distinct candidate for various applications.
Propiedades
IUPAC Name |
5-ethylsulfanyl-4-thia-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-2-16-11-13-9-8(17-11)10(15)14-6-4-3-5-7(14)12-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUZWRXUSOYROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B2814656.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)
![3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2814660.png)




![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)


![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
